Cas no 1909313-57-0 ({bicyclo2.2.2oct-5-en-2-yl}methanamine hydrochloride)
{bicyclo2.2.2oct-5-en-2-yl}methanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- {bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride
- 2-bicyclo[2.2.2]oct-5-enylmethanamine;hydrochloride
- Z2350906492
- {bicyclo2.2.2oct-5-en-2-yl}methanamine hydrochloride
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- MDL: MFCD29762887
- Inchi: 1S/C9H15N.ClH/c10-6-9-5-7-1-3-8(9)4-2-7;/h1,3,7-9H,2,4-6,10H2;1H
- InChI Key: UEVSIXGWKWOBBB-UHFFFAOYSA-N
- SMILES: Cl.NCC1CC2C=CC1CC2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 151
- Topological Polar Surface Area: 26
{bicyclo2.2.2oct-5-en-2-yl}methanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-256947-1g |
{bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride |
1909313-57-0 | 95% | 1g |
$1029.0 | 2023-09-14 | |
| Enamine | EN300-256947-5g |
{bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride |
1909313-57-0 | 95% | 5g |
$2981.0 | 2023-09-14 | |
| Enamine | EN300-256947-10g |
{bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride |
1909313-57-0 | 95% | 10g |
$4421.0 | 2023-09-14 | |
| Chemenu | CM436337-100mg |
{bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride |
1909313-57-0 | 95%+ | 100mg |
$406 | 2023-02-02 | |
| Chemenu | CM436337-250mg |
{bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride |
1909313-57-0 | 95%+ | 250mg |
$565 | 2023-02-02 | |
| Chemenu | CM436337-500mg |
{bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride |
1909313-57-0 | 95%+ | 500mg |
$876 | 2023-02-02 | |
| Chemenu | CM436337-1g |
{bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride |
1909313-57-0 | 95%+ | 1g |
$1117 | 2023-02-02 | |
| Enamine | EN300-256947-0.05g |
{bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride |
1909313-57-0 | 95% | 0.05g |
$238.0 | 2024-06-18 | |
| Enamine | EN300-256947-0.1g |
{bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride |
1909313-57-0 | 95% | 0.1g |
$355.0 | 2024-06-18 | |
| Enamine | EN300-256947-0.25g |
{bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride |
1909313-57-0 | 95% | 0.25g |
$509.0 | 2024-06-18 |
{bicyclo2.2.2oct-5-en-2-yl}methanamine hydrochloride Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on {bicyclo2.2.2oct-5-en-2-yl}methanamine hydrochloride
Recent Advances in the Study of {bicyclo[2.2.2]oct-5-en-2-yl}methanamine Hydrochloride and Related Compound 1909313-57-0
The compound {bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride (CAS: N/A) and its related derivative 1909313-57-0 have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These bicyclic amine derivatives exhibit unique structural properties that make them promising candidates for various therapeutic applications, particularly in the development of novel central nervous system (CNS) drugs and enzyme inhibitors. Recent studies have focused on their synthesis optimization, pharmacological profiling, and potential mechanisms of action.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1909313-57-0 acts as a potent and selective inhibitor of monoamine oxidase B (MAO-B), with an IC50 value of 12.3 nM. The research team employed X-ray crystallography to elucidate the compound's binding mode within the MAO-B active site, revealing key interactions with FAD and Tyr398 residues. This finding suggests potential applications in neurodegenerative disorders such as Parkinson's disease, where MAO-B inhibition is a well-established therapeutic strategy.
In parallel research, {bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride has shown remarkable promise as a building block for the synthesis of novel sigma-1 receptor ligands. A recent patent application (WO2023051234) describes its use in creating compounds with improved blood-brain barrier permeability and reduced off-target effects compared to current sigma-1 modulators. The rigid bicyclic structure appears to confer enhanced metabolic stability while maintaining the necessary conformational flexibility for receptor interaction.
Pharmacokinetic studies of these compounds have yielded encouraging results. A 2024 preclinical investigation reported favorable absorption and distribution profiles for 1909313-57-0, with a plasma half-life of 8.2 hours in rodent models and excellent CNS penetration (brain/plasma ratio of 3.1). The hydrochloride salt form of {bicyclo[2.2.2]oct-5-en-2-yl}methanamine demonstrated improved solubility (23 mg/mL in water at pH 7.4) compared to its free base counterpart, addressing a common formulation challenge for similar amine-containing compounds.
Emerging safety data from toxicology studies indicate that both compounds show good tolerability profiles in animal models, with no observed adverse effects at therapeutic doses. However, researchers caution that further investigation is needed to fully assess potential long-term effects and drug-drug interaction risks, particularly concerning cytochrome P450 enzymes. Current research efforts are focusing on structure-activity relationship (SAR) optimization to enhance selectivity and reduce potential off-target activities.
The synthetic accessibility of these compounds has also seen significant improvements. A recent publication in Organic Process Research & Development describes a scalable, four-step synthesis of {bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride from commercially available starting materials, achieving an overall yield of 68% with >99% purity. This advancement addresses previous challenges in large-scale production and paves the way for more extensive preclinical evaluation.
Looking forward, these compounds represent an exciting avenue for drug discovery, particularly in neurological and psychiatric disorders. Several pharmaceutical companies have included derivatives of 1909313-57-0 in their preclinical pipelines, with anticipated IND filings within the next 2-3 years. The unique combination of structural features, pharmacological activity, and favorable drug-like properties positions these molecules as valuable tools for both therapeutic development and fundamental research in neuropharmacology.
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